molecular formula C11H13NO6 B8543775 Methyl 5-ethoxy-4-methoxy-2-nitrobenzoate

Methyl 5-ethoxy-4-methoxy-2-nitrobenzoate

Cat. No. B8543775
M. Wt: 255.22 g/mol
InChI Key: JHXYNNDKQUYNFY-UHFFFAOYSA-N
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Patent
US06002008

Procedure details

Mixture of 17.0 g (66.7 mmol) of methyl 5-ethoxy-4-methoxy-2-nitrobenzoate, 13.1 g (233 mmol) of powdered iron and 17.7 g (334 mmol) of ammonium chloride in 95 mL of water and 245 mL of methanol was refluxed for 4.5 h. An additional 13.1 g of iron was added followed by refluxing for 2.5 h. Then an additional 13.1 g of iron and 17.7 g of ammonium chloride was added and refluxing was continued for 12 h. The reaction was filtered through Celite and methanol was removed from the filtrate. The filtrate was extracted with chloroform and the extracts were treated with Darco, evaporated and dried in vacuo (50° C.).The yield was 11.0 g of methyl 2-amino-5-ethoxy-4-methoxybenzoate as tan crystals: mass spectrum (electrospray, m/e): M+H 225.9.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step One
Name
Quantity
95 mL
Type
solvent
Reaction Step One
Quantity
245 mL
Type
solvent
Reaction Step One
Name
Quantity
13.1 g
Type
catalyst
Reaction Step One
Name
Quantity
13.1 g
Type
catalyst
Reaction Step Two
Quantity
17.7 g
Type
reactant
Reaction Step Three
Name
Quantity
13.1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[C:5]([O:17][CH3:18])=[CH:6][C:7]([N+:14]([O-])=O)=[C:8]([CH:13]=1)[C:9]([O:11][CH3:12])=[O:10])[CH3:2].[Cl-].[NH4+]>O.CO.[Fe]>[NH2:14][C:7]1[CH:6]=[C:5]([O:17][CH3:18])[C:4]([O:3][CH2:1][CH3:2])=[CH:13][C:8]=1[C:9]([O:11][CH3:12])=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
C(C)OC=1C(=CC(=C(C(=O)OC)C1)[N+](=O)[O-])OC
Name
Quantity
17.7 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
95 mL
Type
solvent
Smiles
O
Name
Quantity
245 mL
Type
solvent
Smiles
CO
Name
Quantity
13.1 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
13.1 g
Type
catalyst
Smiles
[Fe]
Step Three
Name
Quantity
17.7 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
13.1 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 4.5 h
Duration
4.5 h
TEMPERATURE
Type
TEMPERATURE
Details
by refluxing for 2.5 h
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
FILTRATION
Type
FILTRATION
Details
The reaction was filtered through Celite and methanol
CUSTOM
Type
CUSTOM
Details
was removed from the filtrate
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with chloroform
ADDITION
Type
ADDITION
Details
the extracts were treated with Darco
CUSTOM
Type
CUSTOM
Details
evaporated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in vacuo (50° C.).The yield was 11.0 g of methyl 2-amino-5-ethoxy-4-methoxybenzoate as tan crystals

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
NC1=C(C(=O)OC)C=C(C(=C1)OC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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